molecular formula C9H10O B14698276 Bicyclo[3.2.2]nona-3,6-dien-2-one CAS No. 31517-33-6

Bicyclo[3.2.2]nona-3,6-dien-2-one

Cat. No.: B14698276
CAS No.: 31517-33-6
M. Wt: 134.17 g/mol
InChI Key: NADROADAYNFLIJ-UHFFFAOYSA-N
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Description

Bicyclo[322]nona-3,6-dien-2-one is a bicyclic organic compound with the molecular formula C9H10O It is characterized by a unique structure that includes two fused rings and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.2]nona-3,6-dien-2-one can be synthesized through several methods. One notable method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This reaction is typically carried out under high-pressure conditions to improve the yield of the Diels-Alder adducts.

Another synthetic route involves the reaction of Mannich base hydrochlorides with ethyl acetoacetate, followed by aldol condensation . This method is advantageous due to its operational simplicity and the ability to build a complex carbon skeleton in a minimal number of steps.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nona-3,6-dien-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Diels-Alder Reactions: Common reagents include dienes such as cyclopentadiene, and the reactions are typically carried out under high-pressure conditions.

    Pinacol Rearrangement:

    p-Toluenesulfonic acid and boiling benzene are used as reagents and solvents, respectively.

Major Products

Comparison with Similar Compounds

Properties

CAS No.

31517-33-6

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

bicyclo[3.2.2]nona-3,6-dien-2-one

InChI

InChI=1S/C9H10O/c10-9-6-3-7-1-4-8(9)5-2-7/h1,3-4,6-8H,2,5H2

InChI Key

NADROADAYNFLIJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C=CC2=O

Origin of Product

United States

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